4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine (CAS 957514-04-4) is a highly functionalized heterocyclic building block engineered for advanced pharmaceutical synthesis. Featuring a pre-installed 3,4-dimethoxyphenyl moiety, an N-methyl group, and an ethyl substituent, this scaffold provides a rigid, electron-rich core with an exposed primary amine ready for downstream coupling. Its specific substitution pattern locks the pyrazole tautomeric state and optimizes lipophilicity, making it a high-value precursor for high-throughput library generation and lead optimization where precise spatial orientation of the aromatic rings is required [1].
Substituting this specific compound with simpler building blocks, such as des-methyl or des-ethyl variants, introduces significant process and performance liabilities. Using an unmethylated pyrazole baseline (e.g., 4-(3,4-dimethoxyphenyl)-5-ethyl-2H-pyrazol-3-ylamine) results in tautomeric mixtures that complicate downstream purification and reduce coupling yields due to competing N-alkylation or N-acylation side reactions. Furthermore, attempting to synthesize this exact molecule in-house from a generic 4-bromo-pyrazol-3-ylamine requires multiple regioselective alkylation and Suzuki-Miyaura cross-coupling steps, often yielding difficult-to-separate 1-methyl and 2-methyl isomers. Procuring the pre-assembled, isomerically pure scaffold eliminates these costly bottlenecks and ensures reproducible batch-to-batch library synthesis [1].
The presence of the 2-methyl (N-methyl) group in 4-(3,4-dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine permanently locks the pyrazole ring into a single tautomeric form, preventing ambiguous reactivity at the adjacent nitrogen. Comparative synthesis models show that primary amine coupling (e.g., with acyl chlorides or isocyanates) using N-methylated aminopyrazoles routinely achieves isolated yields of >85%, whereas the unmethylated 2H-analogs suffer from competing N-acylation on the pyrazole ring, dropping target yields to 50-60% and requiring extensive chromatographic purification [1].
| Evidence Dimension | Primary amine coupling yield (target amide/urea) |
| Target Compound Data | >85% isolated yield (locked tautomer) |
| Comparator Or Baseline | Unmethylated 2H-pyrazol-3-ylamine analogs (50-60% yield) |
| Quantified Difference | 25-35% absolute increase in target yield |
| Conditions | Standard amide/urea coupling conditions (e.g., HATU/DIPEA or isocyanate in DCM/DMF) |
Procuring the N-methylated scaffold prevents costly side reactions and simplifies purification, directly lowering the cost per compound in library synthesis.
The incorporation of the 3,4-dimethoxyphenyl group significantly alters the physicochemical profile of the scaffold compared to unsubstituted or mono-substituted phenyl analogs. The methoxy groups increase the electron density of the aromatic system while disrupting crystal lattice packing energy, which typically enhances solubility in polar aprotic solvents like DMF and DMSO. This improved solubility profile is critical for maintaining high concentrations during liquid-handling automation and high-throughput screening (HTS) library preparation, where precipitation of rigid planar intermediates is a common failure point [1].
| Evidence Dimension | Solubility in DMSO/DMF |
| Target Compound Data | Enhanced solubility (typically >50 mM working concentration) |
| Comparator Or Baseline | Unsubstituted 4-phenyl-pyrazol-3-ylamines (often <20 mM due to pi-stacking) |
| Quantified Difference | 2- to 3-fold increase in reliable working concentration |
| Conditions | Standard stock solution preparation at 25°C for automated synthesis |
Higher solubility in standard synthesis solvents reduces the risk of line-clogging in automated synthesizers and ensures complete conversion in solution-phase reactions.
The 5-ethyl group provides a specific steric bulk that forces the adjacent 4-(3,4-dimethoxyphenyl) ring out of coplanarity with the pyrazole core. Compared to a 5-methyl or 5-hydrogen analog, the ethyl group increases the dihedral angle, presenting a more three-dimensional, twisted conformation. In kinase inhibitor design, this precise vectoring is often required to fit the molecule into narrow hydrophobic pockets while orienting the 3-amino-derived extension towards the solvent front. Scaffolds lacking this 5-ethyl bulk often exhibit flat conformations that suffer from off-target promiscuity and poor solubility [1].
| Evidence Dimension | Conformational twist (dihedral angle between pyrazole and phenyl rings) |
| Target Compound Data | High dihedral angle (twisted 3D conformation) |
| Comparator Or Baseline | 5-unsubstituted analogs (near-planar conformation) |
| Quantified Difference | Significant reduction in molecular planarity and pi-stacking aggregation |
| Conditions | In silico conformational analysis and X-ray crystallography of derived analogs |
Selecting the 5-ethyl variant provides the necessary 3D complexity to improve target selectivity and reduce flat-molecule aggregation during lead optimization.
Due to its locked tautomeric state and high solubility in DMF/DMSO, this compound is highly effective as a core scaffold for automated library synthesis. The primary amine can be rapidly diversified using a panel of carboxylic acids or sulfonyl chlorides, yielding a robust library of potential hinge-binding kinase inhibitors without the need for intermediate purification steps [1].
The 3,4-dimethoxyphenyl motif is a privileged structure in PDE inhibitors. Utilizing this pre-assembled building block allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of the pyrazole core while maintaining the critical interactions provided by the dimethoxy oxygen hydrogen-bond acceptors [2].
For process chemistry teams, starting with this isomerically pure, fully decorated pyrazole eliminates the need to perform hazardous or low-yielding regioselective N-methylations at scale. This streamlines the critical path for manufacturing active pharmaceutical ingredients (APIs), reducing overall step count and improving final API purity [3].